molecular formula C16H12N4O4 B5623689 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole

5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole

Cat. No.: B5623689
M. Wt: 324.29 g/mol
InChI Key: RYLPRGLWIVOKEF-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole: is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole typically involves the following steps:

    Formation of 1,3-benzodioxole-5-carboxaldehyde: This intermediate can be synthesized from catechol and glyoxylic acid under acidic conditions.

    Synthesis of 1,3-benzodioxole-5-ylmethylamine: The aldehyde is then reduced to the corresponding alcohol, which is subsequently converted to the amine via reductive amination.

    Tetrazole Formation: The amine is reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design. It can mimic carboxylic acids and other functional groups, potentially leading to the development of new drugs with improved efficacy and safety profiles.

Industry

In materials science, this compound can be used in the synthesis of novel polymers and materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability or specific electronic properties.

Mechanism of Action

The mechanism by which 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can engage in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-benzodioxole-5-carboxylic acid: Shares the benzodioxole moiety but lacks the tetrazole ring.

    2-(1,3-benzodioxol-5-yl)-2H-tetrazole: Similar structure but with only one benzodioxole group.

    5-(1,3-benzodioxol-5-yl)-2H-tetrazole: Lacks the benzodioxole-5-ylmethyl group.

Uniqueness

The presence of two 1,3-benzodioxole groups and a tetrazole ring in 5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazole makes it unique. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-3-12-14(23-8-21-12)5-10(1)7-20-18-16(17-19-20)11-2-4-13-15(6-11)24-9-22-13/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLPRGLWIVOKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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